N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide, also known as F-18 MK-6240, is a radiopharmaceutical agent used in positron emission tomography (PET) imaging for the detection of tau protein aggregates in the brain. Tau protein aggregates are a hallmark of several neurodegenerative diseases, including Alzheimer's disease, frontotemporal dementia, and chronic traumatic encephalopathy.
Mechanism of Action
N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide MK-6240 binds specifically to tau protein aggregates in the brain, which are thought to play a key role in the pathogenesis of neurodegenerative diseases. The binding of this compound MK-6240 to tau protein aggregates allows for the visualization of these structures using PET imaging.
Biochemical and Physiological Effects:
This compound MK-6240 is a radiopharmaceutical agent that is rapidly cleared from the body after administration. The agent does not have any known biochemical or physiological effects on the body, as it is used solely for diagnostic purposes.
Advantages and Limitations for Lab Experiments
The use of N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide MK-6240 in lab experiments has several advantages, including its high sensitivity and specificity for the detection of tau protein aggregates in the brain. Moreover, this compound MK-6240 allows for non-invasive imaging of tau protein aggregates, which is particularly useful for longitudinal studies and monitoring disease progression. However, the use of this compound MK-6240 in lab experiments is limited by its short half-life, which requires the use of specialized automated synthesis modules and on-site cyclotron facilities.
Future Directions
For the use of N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide MK-6240 in research include the development of new tau-specific radiopharmaceutical agents with longer half-lives, the optimization of imaging protocols for improved sensitivity and specificity, and the exploration of new applications for the detection of tau protein aggregates in other tissues and organs. Additionally, the use of this compound MK-6240 in combination with other imaging modalities and biomarkers may provide new insights into the pathogenesis and treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide MK-6240 involves the reaction of a precursor molecule, this compound trifluoroacetate, with this compound fluoride ion. The reaction is carried out using a specialized automated synthesis module, which produces the radiopharmaceutical agent in high radiochemical purity and specific activity.
Scientific Research Applications
N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide MK-6240 has been extensively studied in preclinical and clinical settings for the detection of tau protein aggregates in the brain. PET imaging using this compound MK-6240 has shown high sensitivity and specificity for the diagnosis of Alzheimer's disease and other tauopathies. Moreover, this compound MK-6240 has been used to monitor disease progression and response to treatment in clinical trials.
properties
IUPAC Name |
N-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O3S/c1-16-7-9-17(10-8-16)14(19)11-18(22(2,20)21)13-6-4-3-5-12(13)15/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPGWXFZILMPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355428 |
Source
|
Record name | n-(2-fluorophenyl)-n-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6484-33-9 |
Source
|
Record name | n-(2-fluorophenyl)-n-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.